2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to be potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential antitubercular agents .
Mode of Action
It is known that compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment interact with their targets to exert their biological effects .
Biochemical Pathways
Given its potential role as an acc inhibitor , it may be involved in the regulation of fatty acid metabolism.
Result of Action
Given its potential role as an acc inhibitor , it may influence lipid metabolism and energy homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by hydrolysis in aqueous sodium hydroxide . Another method includes the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by reaction with active methylene nitriles .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of column chromatography and recrystallization techniques are common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of enzymes such as acetyl-CoA-carboxylase and checkpoint kinase 1.
Medicine: It is used in the preparation of Prothionamide, a drug for treating Tuberculosis.
Industry: The compound has applications in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Known for its role as a precursor in the synthesis of various biologically active molecules.
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide: Studied for its antiproliferative activity and potential as an antitubercular agent.
2-Oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile: Used in the synthesis of various organic compounds with potential biological activity.
Uniqueness
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific structural features and its role in the preparation of Prothionamide.
Properties
IUPAC Name |
2-oxo-6-propyl-1H-pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVTSVFECQJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503487 | |
Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76594-12-2 | |
Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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